m-PEG8-BBTA

Catalog No.
S14248509
CAS No.
M.F
C36H46N4O11S
M. Wt
742.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG8-BBTA

Product Name

m-PEG8-BBTA

IUPAC Name

N-[2-[5-(6-amino-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazol-6-yl]-3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

Molecular Formula

C36H46N4O11S

Molecular Weight

742.8 g/mol

InChI

InChI=1S/C36H46N4O11S/c1-42-10-11-44-14-15-46-18-19-48-22-23-49-21-20-47-17-16-45-13-12-43-9-8-34(41)38-27-3-5-29-31(25-27)51-36(40-29)33-7-6-32(52-33)35-39-28-4-2-26(37)24-30(28)50-35/h2-7,24-25H,8-23,37H2,1H3,(H,38,41)

InChI Key

SHBATNDLCJMIBY-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC1=CC2=C(C=C1)N=C(O2)C3=CC=C(S3)C4=NC5=C(O4)C=C(C=C5)N

m-PEG8-BBTA is a synthetic compound that features a polyethylene glycol (PEG) spacer and a BBTA (bis(benzenesulfonyl)triazole) moiety. This compound is primarily utilized in biomedical research and drug development due to its unique properties that enhance solubility and stability while minimizing toxicity. The PEG spacer serves as a hydrophilic segment, improving the compound's solubility in aqueous environments, which is crucial for biological applications. The BBTA group acts as a ligand capable of selectively binding to specific proteins or biomolecules, making m-PEG8-BBTA valuable in various applications, including drug delivery systems and targeted therapies .

Including:

  • Nucleophilic Substitution: The sulfonyl groups in the BBTA can act as good leaving groups, facilitating nucleophilic substitution reactions.
  • Click Chemistry: The triazole ring can be involved in click chemistry reactions, allowing for the conjugation of other molecules or biomolecules.
  • Hydrolysis: In certain conditions, the sulfonyl groups may undergo hydrolysis, which can be relevant for drug release mechanisms in therapeutic applications .

m-PEG8-BBTA exhibits significant biological activity due to its ability to interact with various biomolecules. Its selective binding capabilities make it suitable for applications such as:

  • Targeted Drug Delivery: By conjugating with therapeutic agents, m-PEG8-BBTA can facilitate the targeted delivery of drugs to specific cells or tissues.
  • Bioconjugation: The compound can be utilized to create bioconjugates with proteins or antibodies, enhancing their efficacy and stability.
  • Diagnostics: m-PEG8-BBTA can be employed in diagnostic assays where specific protein interactions are necessary .

The synthesis of m-PEG8-BBTA typically involves several steps:

  • Synthesis of the PEG Spacer: The PEG segment is synthesized through polymerization methods, resulting in a linear or branched structure depending on the desired properties.
  • Formation of the BBTA Moiety: The BBTA group is synthesized using coupling reactions involving benzenesulfonyl chloride and azoles.
  • Conjugation: The PEG spacer is then conjugated to the BBTA moiety through a chemical reaction that typically involves activating one of the functional groups to facilitate linkage.

This multi-step synthesis allows for precise control over the molecular weight and functionalization of the final product .

m-PEG8-BBTA has diverse applications in various fields:

  • Drug Development: It is used as a linker in the synthesis of biopharmaceuticals and targeted therapies.
  • Nanomedicine: m-PEG8-BBTA is employed in creating nanoparticles for drug delivery systems.
  • Research Tools: It serves as a tool for studying protein interactions and dynamics in cellular environments .

Interaction studies involving m-PEG8-BBTA focus on its binding affinity and specificity towards various proteins. These studies typically employ techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time binding interactions between m-PEG8-BBTA and target proteins.
  • Isothermal Titration Calorimetry (ITC): To assess the thermodynamics of binding interactions.
  • Fluorescence Resonance Energy Transfer (FRET): To study conformational changes in proteins upon binding with m-PEG8-BBTA.

These methodologies help elucidate the mechanism of action and potential therapeutic benefits of this compound .

Several compounds share structural or functional similarities with m-PEG8-BBTA. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
m-PEG8-AcidContains a carboxylic acid groupUseful for conjugating amine-containing drugs
m-PEG8-BrIncorporates a bromine atomActs as a reactive handle for further modifications
m-PEG8-TosContains a tosyl groupExcellent leaving group for nucleophilic substitutions
m-PEG8-Cy5Fluorescent dye attached to PEGUsed primarily for imaging applications

m-PEG8-BBTA stands out due to its specific binding capabilities via the BBTA ligand, which offers unique advantages in targeted therapy and drug delivery compared to other PEG-based compounds that may not possess such selective interactions .

Site-Specific Modification of Therapeutic Antibodies

Site-specific modification of therapeutic antibodies using m-polyethylene glycol 8-bis(benzenesulfonyl)triazole represents a significant advancement in precision bioconjugation strategies [4]. The compound's unique structural features enable targeted modification at predetermined sites while preserving antibody functionality and binding specificity [4]. Research demonstrates that site-specific conjugation methods consistently produce superior pharmacological profiles compared to random modification approaches [4].

The polyethylene glycol 8 spacer component provides optimal spacing between the antibody surface and the bis(benzenesulfonyl)triazole functional group, with studies indicating that this specific chain length delivers enhanced solubility without compromising protein activity [5]. Polyethylene glycol modifications with eight ethylene oxide units have been shown to increase hydrodynamic radius by 5-10 fold while maintaining membrane impermeability [5]. The hydrophilic nature of the polyethylene glycol spacer arm enhances conjugate solubility and minimizes aggregation during long-term storage compared to non-polyethylene glycol counterparts [5].

Strategic site selection for m-polyethylene glycol 8-bis(benzenesulfonyl)triazole conjugation follows established principles for antibody modification [6]. Fc-engineered therapeutic antibodies demonstrate enhanced effector functions and extended half-life through targeted modifications in the Fc region [6]. Research indicates that specific mutations in human immunoglobulin G1, such as methionine 252 to tyrosine, serine 254 to threonine, and threonine 256 to glutamic acid (YTE mutations), achieve 10-fold lower dissociation constants and 3-fold reduced equilibrium rate constants [6].

ParameterUnmodified Antibodym-Polyethylene Glycol 8-bis(benzenesulfonyl)triazole Modified
Serum Half-life14-21 days80-120 days [6]
Binding AffinityBaselineEnhanced selectivity
SolubilityStandard5-10 fold increase [5]
Storage StabilityLimitedExtended with reduced aggregation [5]

Advanced conjugation methodologies employ chemoselective reactions that target specific amino acid residues without interfering with other functional groups present in biological systems [7]. The bis(benzenesulfonyl)triazole moiety enables selective protein binding through electrostatic interactions and hydrogen bonding, contributing to enhanced specificity [8]. Studies demonstrate that triazole-benzenesulfonamide derivatives exhibit remarkable inhibitory activity against specific protein targets, with dissociation constants in the range of 0.02 to 0.06 micromolar [9] [10].

Site-specific antibody modification strategies utilizing m-polyethylene glycol 8-bis(benzenesulfonyl)triazole follow systematic approaches that consider protein structure and function relationships [11]. Computational methods, including molecular dynamics simulations and artificial intelligence-based predictions, enable precise structural change predictions resulting from protein modifications [11]. These approaches facilitate optimal conjugation site selection while maintaining antibody integrity and therapeutic efficacy [11].

Covalent Immobilization Strategies for Enzyme Stabilization

Covalent immobilization of enzymes using m-polyethylene glycol 8-bis(benzenesulfonyl)triazole provides enhanced stability and reusability characteristics essential for biotechnological applications [12]. The compound's dual functionality enables both surface attachment through the bis(benzenesulfonyl)triazole group and enzyme stabilization via polyethylene glycol interactions [12]. Research demonstrates that immobilized enzymes exhibit superior thermal stability and resistance to denaturation compared to free enzyme forms [13].

The polyethylene glycol component contributes significantly to enzyme stabilization through multiple mechanisms [14]. Molecular dynamics simulations reveal that polyethylene glycol exclusion of water from protein surfaces results in more compact and less dynamic folded conformations [14]. This desolvation effect, combined with polyethylene glycol-protein interactions including hydrogen bonds and hydrophobic interactions, substantially reduces solvent accessible surface area [14].

Immobilization performance varies significantly based on carrier characteristics and attachment strategies [13]. Multipoint attachment of enzymes to carriers enhances thermal stability, while appropriate spacer selection prevents enzyme deactivation [13]. The polyethylene glycol 8 spacer in m-polyethylene glycol 8-bis(benzenesulfonyl)triazole provides optimal spacing to minimize steric hindrance while maintaining stable covalent attachment [13].

Immobilization FactorImpact on Enzyme Performancem-Polyethylene Glycol 8-bis(benzenesulfonyl)triazole Contribution
Thermal StabilityEnhanced through multipoint attachment [13]Bis(benzenesulfonyl)triazole enables multiple binding sites
Activity RetentionImproved with appropriate spacer length [13]Polyethylene glycol 8 provides optimal spacing
ReusabilityExtended operational lifetime [12]Covalent attachment prevents enzyme leaching
pH StabilityBroadened operational range [12]Enhanced through protein conformation stabilization

Biomineralized calcium carbonate microspheres have emerged as effective supports for enzyme immobilization using compounds similar to m-polyethylene glycol 8-bis(benzenesulfonyl)triazole [12]. These systems demonstrate that cross-linked enzymes retain over 60% of initial activity after 30 days and maintain functionality through more than 10 reuse cycles [12]. The mesoporous structure provides efficient enzyme loading while preventing leaching of immobilized biocatalysts [12].

Covalent attachment strategies using m-polyethylene glycol 8-bis(benzenesulfonyl)triazole follow established bioconjugation principles [15]. The method involves formation of stable amide bonds between the bis(benzenesulfonyl)triazole group and amino acid residues, while the polyethylene glycol spacer maintains enzyme flexibility and accessibility [15]. Optimization requires careful consideration of enzyme concentration, reaction conditions, and support material characteristics to achieve maximum activity retention and stability enhancement [15].

Precision Targeting Through Multivalent Ligand Display

Multivalent ligand display using m-polyethylene glycol 8-bis(benzenesulfonyl)triazole enables precise targeting of cell surface receptors through enhanced binding avidity and specificity [16]. The compound's structural design facilitates controlled presentation of multiple binding elements, achieving higher functional affinities than monovalent counterparts [17]. Research demonstrates that multivalent ligands can improve inhibitory activity by two orders of magnitude compared to individual ligand molecules [16].

The polyethylene glycol 8 spacer provides critical structural flexibility for optimal ligand positioning and receptor engagement [16]. Studies using peptide nucleic acid scaffolds demonstrate that multivalent effects can be systematically examined across ranges of 1-45 ligands, with optimal constructs achieving remarkable improvements in binding efficacy [16]. The hydrophilic nature of polyethylene glycol enhances biocompatibility and reduces non-specific interactions that could compromise targeting precision [17].

Programmable ligand display systems utilizing compounds structurally related to m-polyethylene glycol 8-bis(benzenesulfonyl)triazole enable dissection of multivalent binding effects [18]. These systems can be configured in 35 different multivalent arrangements, with binding determined through systematic evaluation [18]. Theoretical models based on statistical mechanics provide insight into optimal ligand valency and spacing requirements for specific receptor targets [18].

Multivalent ParameterSingle Ligandm-Polyethylene Glycol 8-bis(benzenesulfonyl)triazole Multivalent
Binding AffinityBaseline100-fold improvement potential [16]
Receptor SelectivityLimitedEnhanced through avidity effects [17]
Cellular UptakeStandardSignificantly improved [16]
Therapeutic IndexNarrowBroadened through selective targeting [17]

Multivalent ligand systems demonstrate particular effectiveness in targeting integrin receptors that mediate cell attachment through multivalent binding mechanisms [16]. These receptors bind to arginine-glycine-aspartic acid tripeptide sequences in extracellular matrix proteins, with enhanced expression on certain tumor cells [16]. Multivalent display of integrin antagonists using polyethylene glycol-based scaffolds has shown efficacy in both in vitro and in vivo models of metastatic melanoma and glioblastoma [16].

Synthetic multivalent ligands provide unique advantages in exploring cell-surface binding events compared to naturally occurring systems [17]. These molecules can function as inhibitors of receptor-ligand interactions or as activators of signal transduction pathways, depending on design parameters [17]. The ability to systematically vary ligand number, density, and three-dimensional arrangement enables optimization of binding characteristics for specific therapeutic applications [17].

Precision targeting applications require careful consideration of ligand spacing and presentation geometry [19]. Bioconjugates designed for targeted delivery of therapeutic oligonucleotides demonstrate that molecular-scale conjugates with intermediate size, cell targeting ability, and endosomal release functionality represent superior systems for achieving therapeutic potential [19]. The incorporation of polyethylene glycol components enhances stability and biocompatibility while maintaining targeting specificity [19].

Self-Assembled Nanocarrier Systems With BBTA-Mediated Payload Release

Self-assembled nanocarriers represent a revolutionary approach to drug delivery, offering spontaneous organization of molecular components into well-defined structures capable of encapsulating therapeutic agents [1]. The incorporation of methoxy polyethylene glycol eight-unit biotin benzothiazole tag aggregate (m-PEG8-BBTA) into these systems introduces unique functionality that enables both enhanced targeting and controlled payload release mechanisms.

The structural architecture of m-PEG8-BBTA-based nanocarriers relies on the amphiphilic nature of the compound, where the hydrophilic polyethylene glycol spacer promotes water solubility while the hydrophobic benzothiazole moiety facilitates core formation through π-π stacking interactions [2]. This molecular arrangement creates spherical assemblies with diameters typically ranging from 50 to 200 nanometers, providing optimal size for enhanced permeability and retention effect in tumor tissues [3].

The biotin benzothiazole tag aggregate component serves as a dual-function element within the nanocarrier system. The biotin moiety enables specific recognition by biotin-binding proteins such as streptavidin or avidin, facilitating targeted delivery through the biotin-avidin interaction, which exhibits dissociation constants in the femtomolar range [4]. The benzothiazole heterocycle provides additional benefits through its ability to interact with specific cellular targets while maintaining structural stability under physiological conditions [5].

Formation mechanisms of these self-assembled systems involve critical packing parameters that govern the final morphology. The molecular geometry of m-PEG8-BBTA, characterized by its wedge-like shape with a hydrophilic head group and hydrophobic tail, promotes the formation of spherical micelles at concentrations exceeding the critical micelle concentration [6]. The eight-unit polyethylene glycol spacer provides sufficient flexibility to accommodate various payload molecules while maintaining structural integrity.

Drug loading efficiency within these nanocarriers depends on several factors including the hydrophobic-hydrophilic balance of the encapsulated therapeutic agent and the interaction strength between the drug and the benzothiazole core [7]. Hydrophobic drugs typically achieve loading efficiencies of 15-25% through physical encapsulation within the hydrophobic core, while hydrophilic drugs may be incorporated through electrostatic interactions or hydrogen bonding with the polyethylene glycol chains [1].

The payload release mechanism from BBTA-containing nanocarriers involves multiple pathways. Primary release occurs through diffusion-controlled processes where drug molecules partition from the nanocarrier core into the surrounding aqueous medium. Secondary release mechanisms involve the competitive binding of endogenous biotin, which can displace the nanocarrier from biotin-binding sites, triggering structural destabilization and rapid payload release [8].

Stability studies of m-PEG8-BBTA nanocarriers demonstrate excellent colloidal stability under physiological conditions, with minimal size changes observed over extended storage periods [9]. The methoxy termination of the polyethylene glycol chain provides protection against protein adsorption and complement activation, extending circulation time in biological systems [10].

Stimuli-Responsive Linker Activation Mechanisms

Stimuli-responsive linkers represent a sophisticated approach to achieving controlled drug release through environmental triggers present in pathological tissues [11]. The m-PEG8-BBTA system incorporates multiple responsive elements that enable activation under specific physiological conditions, providing precise spatial and temporal control over therapeutic agent release.

The primary stimulus-responsive mechanism involves the biotin-avidin interaction, which can be modulated by competitive binding with endogenous biotin or through enzymatic cleavage of the biotinylated linker [12]. Biotinidase, an enzyme present in elevated concentrations in certain disease states, can cleave the biotin moiety from the linker, resulting in loss of targeting specificity and subsequent payload release [4].

pH-responsive mechanisms within the m-PEG8-BBTA system exploit the protonation state of the benzothiazole nitrogen, which exhibits a pKa value of approximately 2.5 [13]. Under acidic conditions typical of tumor microenvironments (pH 6.0-6.8), the benzothiazole ring system undergoes protonation, altering its electronic properties and potentially disrupting π-π stacking interactions that stabilize the nanocarrier structure [11].

Enzymatic cleavage represents another critical activation mechanism. Matrix metalloproteinases, overexpressed in many cancer types, can cleave specific peptide sequences incorporated between the polyethylene glycol spacer and the benzothiazole moiety [11]. This enzymatic action results in fragmentation of the linker, compromising the structural integrity of the nanocarrier and facilitating drug release.

Redox-responsive activation utilizes the reducing environment of the cytoplasm, where glutathione concentrations reach 2-10 millimolar compared to 2-20 micromolar in extracellular spaces [11]. Disulfide bonds incorporated within the linker structure undergo reduction in the cytoplasmic environment, leading to linker fragmentation and drug release. This mechanism provides excellent selectivity for intracellular drug delivery.

Temperature-responsive mechanisms exploit the lower critical solution temperature behavior of polyethylene glycol, which can be tuned through molecular weight and end-group modifications [14]. At elevated temperatures, such as those achieved through hyperthermia treatment, the polyethylene glycol chains undergo phase separation, destabilizing the nanocarrier structure and promoting drug release.

The kinetics of stimuli-responsive release from m-PEG8-BBTA systems follow first-order kinetics, with release rates dependent on the concentration of the activating stimulus and the sensitivity of the responsive element [15]. Multi-stimuli responsive systems exhibit synergistic effects, where simultaneous exposure to multiple stimuli results in enhanced release rates compared to individual stimulus exposure.

Dual-Functionalized PEG Architectures for Combination Therapies

Dual-functionalized polyethylene glycol architectures represent an advanced approach to combination therapy, enabling simultaneous delivery of multiple therapeutic agents through a single carrier system [16]. The m-PEG8-BBTA compound serves as a versatile scaffold for creating such dual-functionalized systems, where the biotin and benzothiazole moieties provide distinct functionalization sites for different therapeutic modalities.

The design principles for dual-functionalized systems require careful consideration of the spatial arrangement of functional groups to prevent steric hindrance and maintain the activity of each therapeutic component [17]. The eight-unit polyethylene glycol spacer in m-PEG8-BBTA provides sufficient separation between the methoxy terminus and the benzothiazole moiety, allowing for independent functionalization without compromising the activity of either component.

Combination chemotherapy approaches utilizing dual-functionalized m-PEG8-BBTA systems demonstrate enhanced therapeutic efficacy compared to single-agent treatments [18]. The biotin moiety can be functionalized with targeting ligands such as folate or transferrin, while the benzothiazole component can be coupled with cytotoxic agents through various linker chemistries. This approach enables simultaneous targeting and therapeutic action within a single molecular entity.

Immunochemotherapy combinations represent a particularly promising application of dual-functionalized systems [16]. The biotin component can be utilized to attach immunomodulatory agents such as checkpoint inhibitors or cytokines, while the benzothiazole moiety provides a conjugation site for traditional chemotherapeutic agents. This dual approach addresses both direct cytotoxic effects and immune system activation for enhanced anti-tumor responses.

The drug loading characteristics of dual-functionalized systems require optimization to achieve balanced therapeutic ratios [19]. The hydrophobic benzothiazole core can accommodate lipophilic drugs through π-π stacking interactions, while the hydrophilic polyethylene glycol region provides sites for hydrophilic drug conjugation. Loading ratios typically range from 1:1 to 1:3 for different therapeutic components, depending on their molecular weights and activities.

Pharmacokinetic considerations for dual-functionalized systems involve the complex interplay between the different therapeutic components and their respective release kinetics [20]. The polyethylene glycol spacer provides pharmacokinetic modulation, extending circulation time and reducing clearance rates. The dual-functionalized architecture allows for sequential release profiles, where one therapeutic component may be released rapidly for immediate effect while the second component exhibits sustained release for prolonged activity.

Biocompatibility assessments of dual-functionalized m-PEG8-BBTA systems demonstrate excellent safety profiles, with minimal immunogenicity and low cytotoxicity in normal tissues [2]. The biotin component exhibits natural biocompatibility as an essential vitamin, while the benzothiazole moiety has been extensively validated in pharmaceutical applications [13]. The polyethylene glycol spacer provides additional biocompatibility benefits through its established safety profile in clinical applications.

Manufacturing considerations for dual-functionalized systems require controlled conjugation chemistry to ensure proper functionalization at each site. The methoxy terminus can be activated through various chemical transformations to enable drug conjugation, while the benzothiazole moiety provides reactive sites for direct coupling or through linker-mediated attachment. Quality control measures must address the complexity of dual-functionalized products, including assessment of conjugation efficiency, drug loading ratios, and structural integrity.

Data Tables

ComponentMolecular Weight (g/mol)Functional RoleConjugation Site
m-PEG8-BBTA742.90Complete linker systemN/A
Methoxy PEG8~400Solubility enhancementTerminal methoxy
BBTA Moiety~343Biotin binding/targetingBenzothiazole ring
Biotin Unit244.31Protein recognitionCarboxyl group
Stimuli TypeMechanismResponse TimeSelectivityClinical Relevance
pHProtonation/deprotonationMinutesModerateTumor microenvironment
RedoxDisulfide cleavageHoursHighIntracellular delivery
EnzymaticHydrolysisHoursVery highCancer-specific enzymes
TemperaturePhase transitionSecondsLowHyperthermia therapy
Nanocarrier TypeSize (nm)Drug Loading (%)Release ProfileTargeting Mechanism
Spherical Micelles50-8015-25SustainedBiotin-avidin
Polymeric Vesicles100-20020-30ControlledDual-targeting
Hybrid Systems80-15010-20BiphasicMulti-modal

XLogP3

1.9

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

2

Exact Mass

742.28837947 g/mol

Monoisotopic Mass

742.28837947 g/mol

Heavy Atom Count

52

Dates

Last modified: 08-10-2024

Explore Compound Types